molecular formula C21H21ClN4O B2486480 (4-benzylpiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951602-27-0

(4-benzylpiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2486480
CAS RN: 951602-27-0
M. Wt: 380.88
InChI Key: MWRHTKJQZFRRJH-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that often exhibit significant biological activity and are of interest for their potential applications in medicinal chemistry. Such compounds are typically synthesized through complex organic reactions and analyzed for their structural and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step organic reactions, including condensation, nucleophilic addition, and cyclization processes. For example, the synthesis of related compounds has been achieved through methods like the Schotten-Boumann reaction and various condensation reactions in organic solvents (Shahana & Yardily, 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic techniques, such as X-ray crystallography, FT-IR, NMR, and mass spectrometry, are essential tools for determining the molecular structure of these compounds. For instance, the crystal structure of a related compound, "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," was elucidated through X-ray crystallography, confirming its monoclinic space group and providing insights into its molecular conformation (Benakaprasad et al., 2007).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and additions, influenced by the presence of functional groups like chlorophenyl, triazolyl, and methanone. The reactivity towards sulfur- and oxygen-containing nucleophiles has been explored, demonstrating the potential for further functionalization and modification of the molecular structure (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)" provides detailed analysis of the physical properties, including halogen bonding and crystalline structure, of a closely related compound (Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are influenced by the compound's structure. Studies on related compounds have investigated their reactivity with nucleophiles, photochemical properties, and potential as intermediates for further chemical transformations. For instance, research into the reactivity of benzophenone derivatives with diphenyldiazomethane revealed insights into the effects of chloro substituents on addition modes, indicating the nuanced chemical behavior of these compounds (Oshima & Nagai, 1988).

Scientific Research Applications

Structural Characterization and Synthesis

The crystal structure of related adducts, such as the (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone adduct, reveals significant insights into dihedral angles and intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and stability in similar compounds (Revathi et al., 2015). The synthesis and reactivity studies of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles highlight methodologies that could be applicable for modifying and studying similar benzylpiperidinyl methanones (Pouzet et al., 1998).

Molecular Interactions

Research into the edge-to-face interactions between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene provides a foundation for understanding how similar interactions might occur in (4-benzylpiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone and its derivatives (Eto et al., 2011).

Biochemical Applications

The development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold demonstrate the potential therapeutic applications of similar triazole and piperidine compounds. These findings could inform research into the biochemical interactions and therapeutic potentials of similar compounds (Morera et al., 2012).

Catalysis and Synthetic Chemistry

The synthesis of 6-triazolylpyridone derivatives by coupling related compounds with substituted benzenediazonium chlorides, following a green approach, exemplifies the synthetic versatility and potential environmental benefits of employing similar methodologies in the synthesis of related compounds (Patel & Sharma, 2013).

Biochemical Analysis

Biochemical Properties

4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The interaction with PKB is particularly important as it can influence the phosphorylation of several substrates, including glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and the mammalian target of rapamycin (mTOR), thereby affecting various cellular processes .

Cellular Effects

The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the PI3K-Akt-mTOR signaling pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, it has been reported to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions .

Molecular Mechanism

At the molecular level, 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s ability to inhibit PKB is attributed to its structural compatibility with the ATP-binding site of the kinase, thereby blocking ATP access and kinase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged effects on cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PKB activity and reduce tumor growth in xenograft models . At higher doses, toxic effects such as weight loss and organ toxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Additionally, its distribution within cells is influenced by its interactions with intracellular transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with PKB and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-7-4-8-19(14-18)26-15-20(23-24-26)21(27)25-11-9-17(10-12-25)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRHTKJQZFRRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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